7-(2-Cyclohexyl-ethyl)-1-isobutyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure and properties This compound is notable for its trifluoromethyl groups, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves several steps, typically starting with the preparation of the core pyrimido[4,5-d][1,3]diazine structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of structural features and reactivity. Similar compounds include:
Trifluoromethyl ketones: Known for their stability and reactivity in various chemical reactions.
Pyrimido[4,5-d][1,3]diazines: A class of compounds with diverse biological activities. The presence of both trifluoromethyl groups and the pyrimido[4,5-d][1,3]diazine core makes this compound particularly versatile and valuable in scientific research.
Properties
Molecular Formula |
C20H26F6N4O2 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
7-(2-cyclohexylethyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26F6N4O2/c1-11(2)10-30-15-14(16(31)28-17(30)32)18(19(21,22)23,20(24,25)26)29-13(27-15)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3,(H,27,29)(H,28,31,32) |
InChI Key |
BFFFQVBFGWSBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)CCC3CCCCC3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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